

Application Notes and Protocols for MK2-IN-3

Stock Solution Preparation

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Compound of Interest

Compound Name: MK2-IN-3

Cat. No.: B148613

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Introduction

MK2-IN-3 is a potent and selective, ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MAPKAPK2 or MK2), with an IC₅₀ value of 8.5 nM.^{[1][2][3][4]} It demonstrates selectivity for MK2 over other kinases such as MK3, MK5, ERK2, and MNK1.^{[2][4]} This inhibitor is a valuable tool for studying the p38/MK2 signaling pathway, which plays a crucial role in inflammatory responses, including the production of tumor necrosis factor-alpha (TNFα).^{[2][3][5][6][7]} Proper preparation of a stable stock solution is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of **MK2-IN-3** stock solutions.

Chemical Properties

A summary of the key chemical properties of **MK2-IN-3** is provided in the table below.

Property	Value	Reference
Molecular Formula	C21H16N4O	[1]
Molecular Weight	340.38 g/mol	[1][2]
CAS Number	724711-21-1	[1][2][4]
Appearance	Off-white to gray solid	[2]
Purity	≥95%	[3]

Solubility Data

The solubility of **MK2-IN-3** in various solvents is crucial for the preparation of stock solutions. It is highly soluble in dimethyl sulfoxide (DMSO) but insoluble in water and ethanol.[1] It is recommended to use fresh, anhydrous DMSO for optimal solubility, as hygroscopic DMSO can significantly reduce solubility.[1][2]

Solvent	Solubility	Concentration (mM)	Notes	Reference
DMSO	50 mg/mL	146.9 mM	---	[2][4]
62.5 mg/mL	183.62 mM	May require sonication.		
68 mg/mL	199.77 mM	---	[1]	
DMF	1.4 mg/mL	4.11 mM	---	[3]
Water	Insoluble	---	---	[1]
Ethanol	Insoluble	---	---	[1]

Experimental Protocols

Preparation of a 10 mM MK2-IN-3 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **MK2-IN-3** in DMSO, a commonly used concentration for in vitro experiments.

Materials:

- **MK2-IN-3** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes or vials (amber or covered in foil)
- Vortex mixer
- Sonicator (optional)
- Calibrated micropipettes

Procedure:

- **Equilibrate Reagents:** Allow the **MK2-IN-3** powder and anhydrous DMSO to reach room temperature before use.
- **Weigh MK2-IN-3:** Accurately weigh the desired amount of **MK2-IN-3** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.40 mg of **MK2-IN-3** (Molecular Weight = 340.38 g/mol).
- **Dissolve in DMSO:** Add the appropriate volume of anhydrous DMSO to the weighed **MK2-IN-3** powder. For 3.40 mg of **MK2-IN-3**, add 1 mL of DMSO to achieve a 10 mM concentration.
- **Promote Dissolution:** Vortex the solution thoroughly to facilitate dissolution. If necessary, sonicate the solution for a short period to ensure complete dissolution.^{[2][4]}
- **Aliquot for Storage:** Once the **MK2-IN-3** is completely dissolved, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped microcentrifuge tubes to protect from light.^[2] This prevents repeated freeze-thaw cycles which can degrade the compound.^[1]
- **Storage:** Store the aliquots at -20°C or -80°C for long-term stability.

Storage and Stability

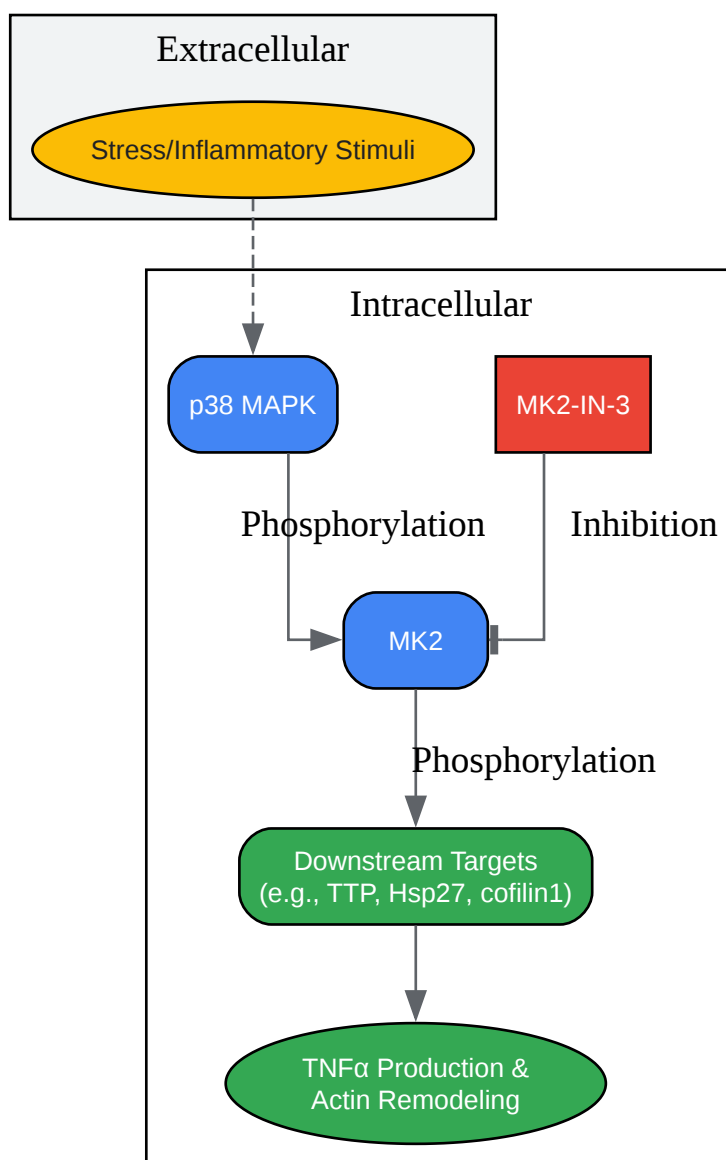
Proper storage of **MK2-IN-3**, both in solid form and as a stock solution, is essential to maintain its activity.

Form	Storage Temperature	Stability	Notes	Reference
Solid Powder	-20°C	Up to 3 years	---	[1]
Stock Solution in DMSO	-20°C	Up to 1 month	Protect from light. Avoid repeated freeze-thaw cycles.	[1][2][8]
-80°C	Up to 1 year	Protect from light. Avoid repeated freeze-thaw cycles.	[1][2]	

Signaling Pathway and Experimental Workflow

MK2-IN-3 Mechanism of Action

MK2-IN-3 inhibits the p38/MK2 signaling pathway. Under cellular stress or inflammatory stimuli, p38 MAPK is activated and subsequently phosphorylates and activates MK2. Activated MK2 then phosphorylates downstream targets, leading to the production of pro-inflammatory cytokines like TNF α and regulation of actin-dependent processes. **MK2-IN-3** acts by competitively binding to the ATP-binding site of MK2, thereby preventing its activation and downstream signaling.[1][5][6][7][9][10][11]

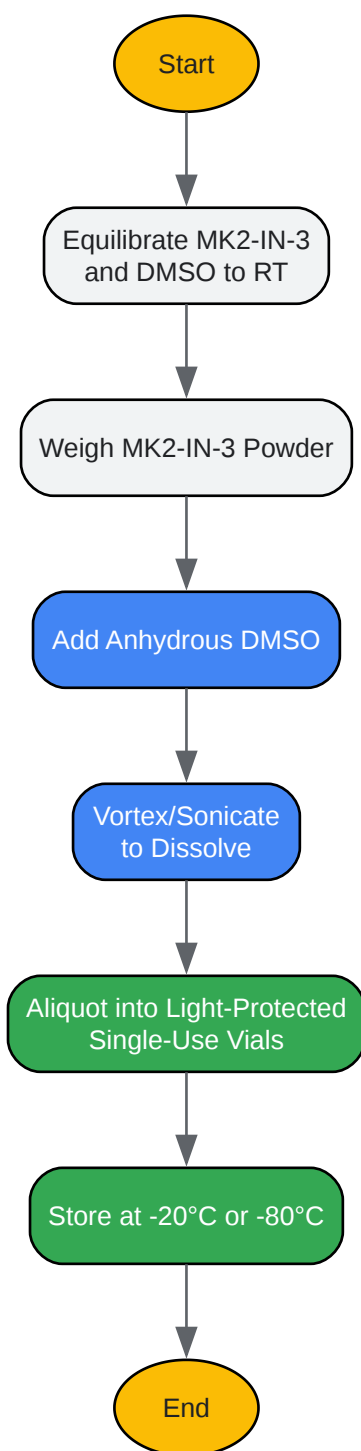


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Caption: The p38/MK2 signaling pathway and the inhibitory action of **MK2-IN-3**.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the key steps for preparing a stock solution of **MK2-IN-3**.



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Caption: Workflow for preparing **MK2-IN-3** stock solution.

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